

CCT251545: A Comparative Guide to a Potent and Selective CDK8/19 Inhibitor

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Compound of Interest		
Compound Name:	CCT251545	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CCT251545** with other prominent CDK8/19 inhibitors. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies for key assays.

Introduction to CCT251545 and CDK8/19 Inhibition

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. **CCT251545** is a potent, selective, and orally bioavailable small-molecule inhibitor of both CDK8 and CDK19.[1][2] It was identified through a cell-based screen for inhibitors of the Wnt signaling pathway and subsequently found to exert its effects through competitive inhibition of ATP binding to CDK8 and CDK19.[1][3][4]

Comparative Performance of CDK8/19 Inhibitors

The following tables summarize the available quantitative data for **CCT251545** and other notable CDK8/19 inhibitors, including Senexin B, MSC2530818, and BI-1347.



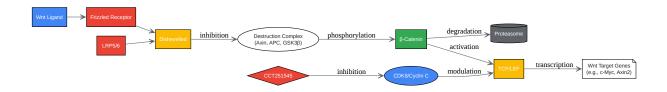
Inhibitor	Target(s)	CDK8 IC50 (nM)	CDK19 IC50 (nM)	Wnt Signaling IC50 (nM)	Key Features
CCT251545	CDK8, CDK19	7	6	5 (in 7dF3 cells)	Potent, selective, orally bioavailable, inhibits STAT1 phosphorylati on.[1][2][5]
Senexin B	CDK8, CDK19	~114 (in NFĸB reporter assay)	-	-	First selective CDK8/19 inhibitor to enter clinical trials.[6][7][8]
MSC2530818	CDK8, CDK19	2.6	-	-	Orally bioavailable, demonstrates in vivo tumor growth inhibition.[9]
BI-1347	CDK8, CDK19	1	-	-	Potent and highly selective, suitable for in vitro and in vivo studies. [8][11][12]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.



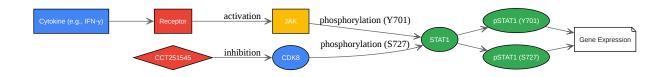
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.



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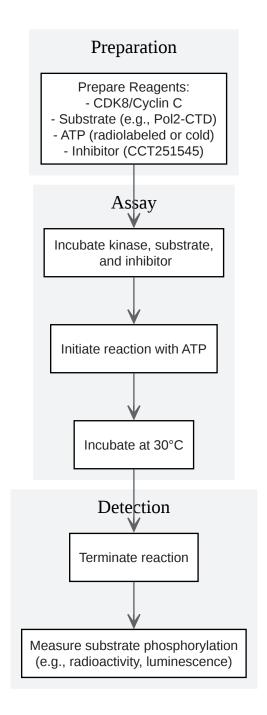
Caption: Simplified Wnt/ β -catenin signaling pathway and the inhibitory action of **CCT251545** on CDK8.



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Caption: CDK8-mediated phosphorylation of STAT1 at Ser727 and its inhibition by CCT251545.





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